1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid
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Overview
Description
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3 It is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid typically involves the reaction of 5-cyanopyridine-2-ol with cyclopropane-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanopyridine moiety to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopropane ring and carboxylic acid group can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring, cyanopyridine moiety, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-(5-cyanopyridin-2-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-1-2-8(12-6-7)15-10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
InChI Key |
KNDDGXZMHGIMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)OC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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